3-[(2-hydroxyphenyl)carbamoyl]prop-2-enoic acid
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Overview
Description
3-[(2-hydroxyphenyl)carbamoyl]prop-2-enoic acid, also known as (2E)-4-(2-hydroxyanilino)-4-oxo-2-butenoic acid, is a compound with the molecular formula C10H9NO4 and a molecular weight of 207.19 g/mol . This compound is characterized by the presence of a hydroxyphenyl group attached to a carbamoylprop-2-enoic acid moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-hydroxyphenyl)carbamoyl]prop-2-enoic acid typically involves the reaction of 2-hydroxyaniline with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(2-hydroxyphenyl)carbamoyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the prop-2-enoic acid moiety can be reduced to form alcohol derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-[(2-hydroxyphenyl)carbamoyl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-hydroxyphenyl)carbamoyl]prop-2-enoic acid involves its interaction with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the carbamoylprop-2-enoic acid moiety can participate in covalent bonding. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
p-Hydroxycinnamic acid: Similar structure but lacks the carbamoyl group.
Indole-3-acetic acid: Contains an indole ring instead of a hydroxyphenyl group.
Salicylic acid: Contains a hydroxy group ortho to a carboxylic acid group.
Uniqueness
3-[(2-hydroxyphenyl)carbamoyl]prop-2-enoic acid is unique due to the presence of both a hydroxyphenyl group and a carbamoylprop-2-enoic acid moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
83549-07-9 |
---|---|
Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.2 |
Purity |
95 |
Origin of Product |
United States |
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